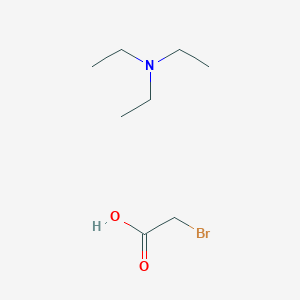
2-bromoacetic acid;N,N-diethylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromoacetic acid;N,N-diethylethanamine is a compound that combines the properties of both bromoacetic acid and N,N-diethylethanamine. Bromoacetic acid is a colorless solid known for its strong alkylating properties, while N,N-diethylethanamine is a tertiary amine with a fishy odor commonly used in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Bromoacetic acid is typically prepared by the bromination of acetic acid using bromine in the presence of a catalyst, such as phosphorus tribromide. The reaction proceeds via the Hell–Volhard–Zelinsky reaction, which involves the substitution of a hydrogen atom in acetic acid with a bromine atom .
N,N-Diethylethanamine can be synthesized by the alkylation of diethylamine with ethyl bromide under basic conditions. The reaction is typically carried out in an organic solvent such as ethanol or acetone .
Industrial Production Methods
Industrial production of 2-bromoacetic acid involves large-scale bromination of acetic acid using bromine and a suitable catalyst. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromoacetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reaction is typically carried out in an organic solvent such as ethanol or acetone.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
Substitution: Formation of amides, esters, and thioethers.
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohols.
Aplicaciones Científicas De Investigación
2-Bromoacetic acid;N,N-diethylethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various compounds.
Biology: Employed in the modification of biomolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential use in drug development and as a reagent in pharmaceutical synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
Mecanismo De Acción
The mechanism of action of 2-bromoacetic acid;N,N-diethylethanamine involves the alkylation of nucleophilic sites in target molecules. The bromine atom in 2-bromoacetic acid acts as an electrophile, facilitating the formation of covalent bonds with nucleophiles such as amines, thiols, and alcohols. This alkylation process can modify the structure and function of biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Chloroacetic Acid: Similar to bromoacetic acid but with a chlorine atom instead of bromine.
Iodoacetic Acid: Similar to bromoacetic acid but with an iodine atom instead of bromine.
Triethylamine: Similar to N,N-diethylethanamine but with three ethyl groups attached to the nitrogen atom
Uniqueness
2-Bromoacetic acid;N,N-diethylethanamine is unique due to the combination of the strong alkylating properties of bromoacetic acid and the tertiary amine structure of N,N-diethylethanamine. This combination allows for versatile reactivity and a wide range of applications in various fields .
Propiedades
Número CAS |
39107-97-6 |
|---|---|
Fórmula molecular |
C8H18BrNO2 |
Peso molecular |
240.14 g/mol |
Nombre IUPAC |
2-bromoacetic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C6H15N.C2H3BrO2/c1-4-7(5-2)6-3;3-1-2(4)5/h4-6H2,1-3H3;1H2,(H,4,5) |
Clave InChI |
ULPQEHLOQQDONP-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC.C(C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



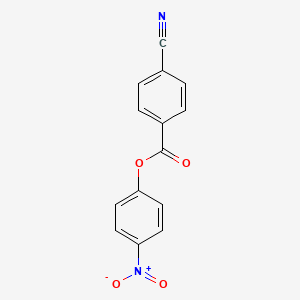
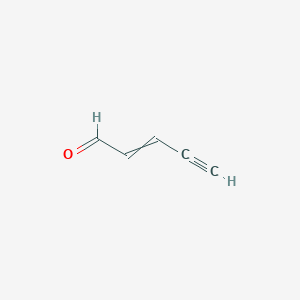
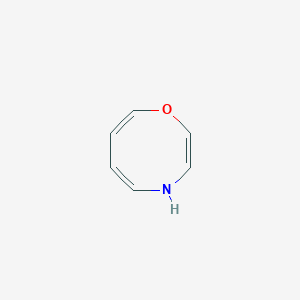
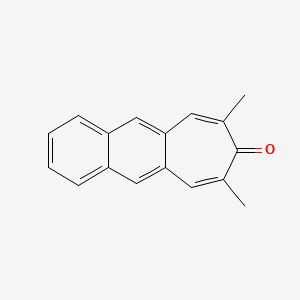
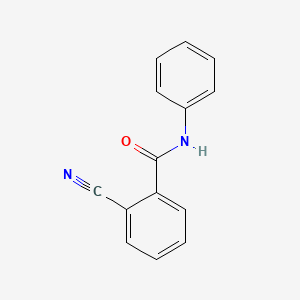
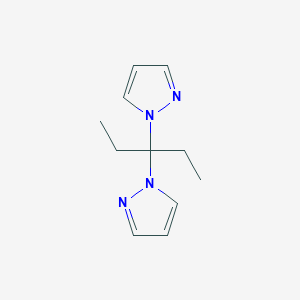

![N-[4-(2-methylpropyl)cyclohexyl]acetamide](/img/structure/B14680429.png)
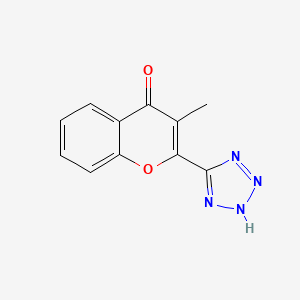

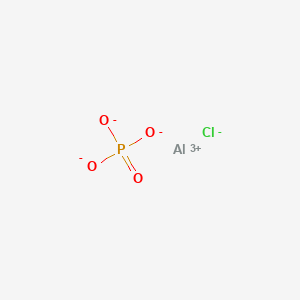
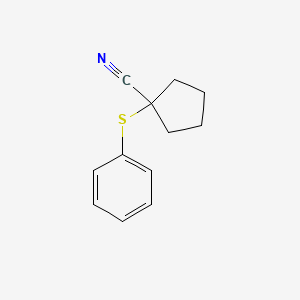
![4-[2-(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14680472.png)
